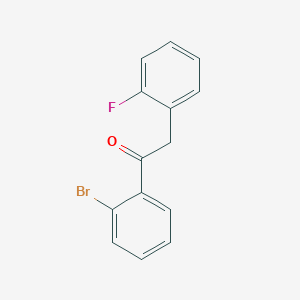

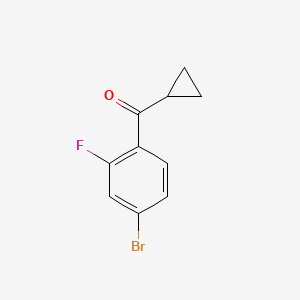

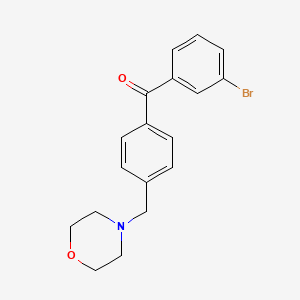

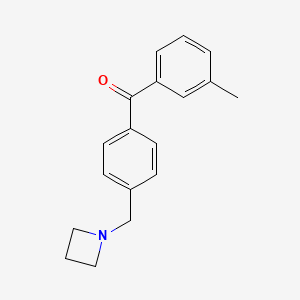

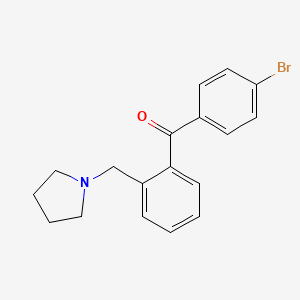

4'-Bromo-2-pyrrolidinomethyl benzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of bromo-substituted benzophenone derivatives is well-documented in the provided papers. For instance, one study describes the synthesis of a pyrrole derivative through a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . Another paper reports the synthesis of a pentamethoxyl benzophenone derivative from trimethoxybenzene through a two-step process involving a methylation reaction followed by a Friedel-Crafts reaction . These methods highlight the versatility of bromo-substituted benzophenones as intermediates in organic synthesis.

Molecular Structure Analysis

The molecular structure of bromo-substituted benzophenones is characterized using various spectroscopic techniques such as NMR, FT-IR, and single-crystal X-ray diffraction . Computational studies using density functional theory (DFT) have also been performed to predict the spectral and geometrical data of these compounds, showing good correlation with experimental data . The molecular structure analysis is crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

The reactivity of bromo-substituted benzophenones is explored through their involvement in various chemical reactions. For example, the synthesis of a bromo-substituted vinyl benzene derivative via the Wittig-Horner reaction is reported, which is a testament to the versatility of bromo-substituted benzophenones in forming new carbon-carbon bonds . Additionally, the reactivity of a bromo-substituted acetophenone with different nucleophiles to form azaheterocycles is discussed . These studies demonstrate the potential of bromo-substituted benzophenones in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted benzophenones are influenced by their molecular structure. The corrosion inhibition properties of a pyrrole derivative on steel surfaces indicate the potential application of these compounds in material protection . The fluorescence properties of a bromo-substituted vinyl benzene derivative, which exhibits aggregation-induced emission (AIE) characteristics, suggest applications in optoelectronic devices . These properties are essential for the practical application of bromo-substituted benzophenones in various industries.

科学的研究の応用

3. Quantum Chemical Computations

- Application Summary : High-quality images of 3D molecular structure, molecular surface, and molecular orbitals of 4-bromo-2-fluoro-4’-pyrrolidinomethyl benzophenone have been created based on quantum chemical computations .

- Results or Outcomes : The results of these computations are high-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of the compound .

4. Chemical Formula

- Application Summary : The chemical formula of 4-bromo-2-fluoro-4’-pyrrolidinomethyl benzophenone has been determined .

- Results or Outcomes : The compound contains a total of 39 atoms; 17 Hydrogen atoms, 18 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, 1 Fluorine atom, and 1 Bromine atom .

5. Experimental / Research Use

- Application Summary : “4’-Bromo-2-pyrrolidinomethyl benzophenone” is offered by Alfa Chemistry for experimental or research use .

- Methods of Application : The specific methods of application or experimental procedures would depend on the nature of the experiment or research being conducted .

- Results or Outcomes : The results or outcomes would also depend on the specific experiment or research .

Safety And Hazards

特性

IUPAC Name |

(4-bromophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO/c19-16-9-7-14(8-10-16)18(21)17-6-2-1-5-15(17)13-20-11-3-4-12-20/h1-2,5-10H,3-4,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHLIQFILLKWRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643645 |

Source

|

| Record name | (4-Bromophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-2-pyrrolidinomethyl benzophenone | |

CAS RN |

898774-47-5 |

Source

|

| Record name | (4-Bromophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。